molecular formula C29H39N5O6 B12372997 E3 ligase Ligand-Linker Conjugate 41

E3 ligase Ligand-Linker Conjugate 41

Cat. No.: B12372997
M. Wt: 553.6 g/mol
InChI Key: RXKAWCVRENTZCN-UHFFFAOYSA-N
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Description

E3 ligase Ligand-Linker Conjugate 41 is a conjugate of an E3 ligase ligand and a linker. It is composed of Thalidomide and the corresponding linker. This compound is used as a Cereblon ligand to recruit CRBN protein and serves as a key intermediate for the synthesis of complete proteolysis-targeting chimeras (PROTACs) molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugate 41 involves the conjugation of Thalidomide with a specific linker. The process typically starts with the activation of Thalidomide, followed by the attachment of the linker through a series of chemical reactions. Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), although DMF is often replaced due to its thermal decomposition at high temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugate 41 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

E3 ligase Ligand-Linker Conjugate 41 has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein degradation.

    Biology: Helps in understanding the ubiquitin-proteasome system and its role in cellular processes.

    Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.

    Industry: Used in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

    Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Similar in function but use a different E3 ligase.

    MDM2 Ligand-Linker Conjugates: Target different proteins for degradation.

    Inhibitor of Apoptosis Proteins (IAP) Ligand-Linker Conjugates: Used in different therapeutic contexts.

Uniqueness

E3 ligase Ligand-Linker Conjugate 41 is unique due to its specific use of Thalidomide as the ligand and its ability to recruit CRBN protein. This specificity allows for targeted degradation of proteins that are otherwise difficult to target with traditional small molecules .

Properties

Molecular Formula

C29H39N5O6

Molecular Weight

553.6 g/mol

IUPAC Name

tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]acetate

InChI

InChI=1S/C29H39N5O6/c1-29(2,3)40-25(36)18-32-14-12-31(13-15-32)17-19-8-10-33(11-9-19)20-4-5-21-22(16-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,30,35,37)

InChI Key

RXKAWCVRENTZCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

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